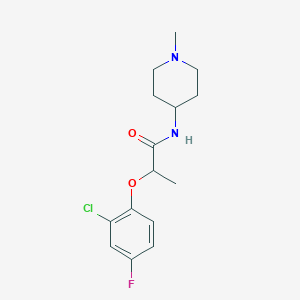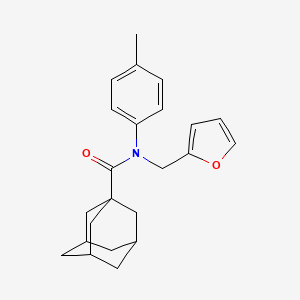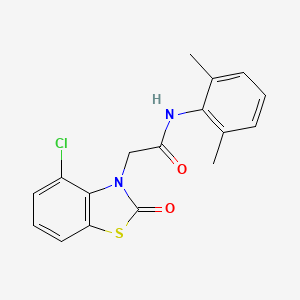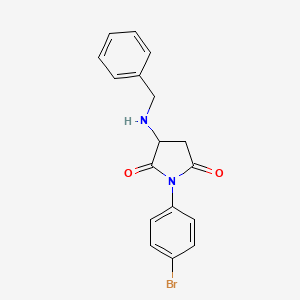![molecular formula C18H17Cl2N3O4 B5067637 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用机制
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at certain receptors such as 5-HT1A and 5-HT7 receptors. It may also modulate the release and uptake of certain neurotransmitters such as serotonin and dopamine. Further studies are needed to elucidate the exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine can inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine can modulate the activity of certain neurotransmitters and improve cognitive function in animal models. However, further studies are needed to validate these findings and determine the exact biochemical and physiological effects of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine.
实验室实验的优点和局限性
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine in lab experiments is its high potency and selectivity for certain receptors and neurotransmitters. This allows researchers to study the function of these targets with high precision and accuracy. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine is its potential toxicity and side effects. Careful dose optimization and safety measures must be taken to ensure the safety of researchers and experimental animals.
未来方向
There are several future directions for the research and development of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action and the exact biochemical and physiological effects of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine. Additionally, further studies are needed to optimize the synthesis method of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine and develop more potent and selective analogs.
合成方法
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine involves the reaction between 1-(2-chloro-4-nitrophenyl)piperazine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform under reflux conditions. After completion of the reaction, the product is isolated and purified by column chromatography or recrystallization.
科学研究应用
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used as a tool compound to study the function of certain receptors such as 5-HT1A and 5-HT7 receptors. In neuroscience, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine has been used to investigate the role of certain neurotransmitters such as serotonin and dopamine in the regulation of behavior and mood.
属性
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISWSOKBPDMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5067565.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)


![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)


![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)